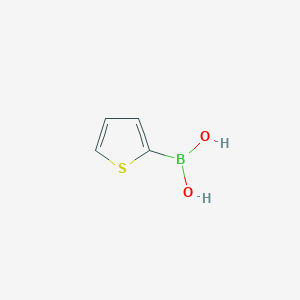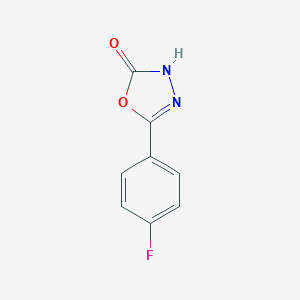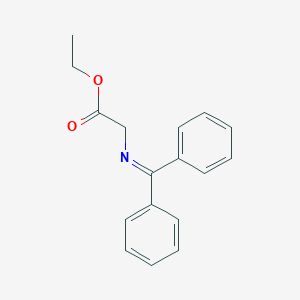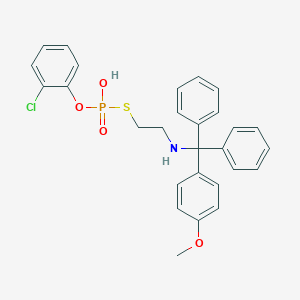
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate, commonly known as MMTCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MMTCP is a phosphorothioate compound that is widely used as a DNA and RNA synthesis reagent, as well as a gene delivery agent.
Mécanisme D'action
The mechanism of action of MMTCP is based on its ability to form stable complexes with DNA and RNA. MMTCP binds to the phosphate backbone of DNA and RNA, protecting the nucleotides from degradation. This allows for the stable delivery of genetic material into cells. MMTCP has also been shown to have anti-cancer properties, which may be due to its ability to inhibit DNA synthesis.
Effets Biochimiques Et Physiologiques
MMTCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MMTCP has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, MMTCP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MMTCP is its ability to protect the 5’-hydroxyl group of nucleotides during DNA and RNA synthesis. This allows for the synthesis of high-quality genetic material. Additionally, MMTCP has been shown to have anti-cancer properties, which may make it a useful tool for cancer research. However, there are also limitations to the use of MMTCP. It can be toxic to cells at high concentrations, and its use as a gene delivery agent may be limited by its ability to form stable complexes with DNA and RNA.
Orientations Futures
There are a number of future directions for research on MMTCP. One area of interest is the development of new methods for the synthesis of MMTCP. Additionally, there is a need for further research on the mechanism of action of MMTCP, particularly with regard to its anti-cancer properties. Another area of interest is the development of new applications for MMTCP, such as its use in the treatment of inflammatory diseases. Finally, there is a need for further research on the toxicity of MMTCP, particularly with regard to its use as a gene delivery agent.
Méthodes De Synthèse
MMTCP is synthesized by reacting 2-chlorophenyl chlorothionoformate with N-monomethoxytrityl-ethylenediamine in the presence of triethylamine. The resulting product is then treated with diisopropylaminoethanethiol to yield MMTCP. The synthesis of MMTCP is a multi-step process that requires careful attention to detail and precise reaction conditions.
Applications De Recherche Scientifique
MMTCP has a wide range of applications in scientific research. It is commonly used as a DNA and RNA synthesis reagent due to its ability to protect the 5’-hydroxyl group of nucleotides. MMTCP is also used as a gene delivery agent due to its ability to form stable complexes with DNA and RNA. These complexes can be used to deliver genetic material into cells, which can be used for gene therapy and genetic engineering.
Propriétés
Numéro CAS |
116454-97-8 |
|---|---|
Nom du produit |
S-(N-Monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate |
Formule moléculaire |
C28H27ClNO4PS |
Poids moléculaire |
540 g/mol |
Nom IUPAC |
(2-chlorophenoxy)-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethylsulfanyl]phosphinic acid |
InChI |
InChI=1S/C28H27ClNO4PS/c1-33-25-18-16-24(17-19-25)28(22-10-4-2-5-11-22,23-12-6-3-7-13-23)30-20-21-36-35(31,32)34-27-15-9-8-14-26(27)29/h2-19,30H,20-21H2,1H3,(H,31,32) |
Clé InChI |
QWLMRKKHDAIOEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCSP(=O)(O)OC4=CC=CC=C4Cl |
Autres numéros CAS |
116454-97-8 |
Synonymes |
MCPT S-(N-monomethoxytritylaminoethyl)-O-(2-chlorophenyl)phosphorothioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



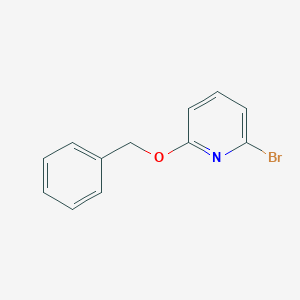
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
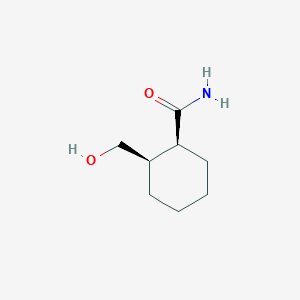
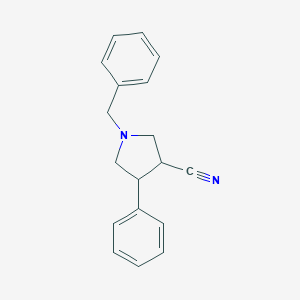
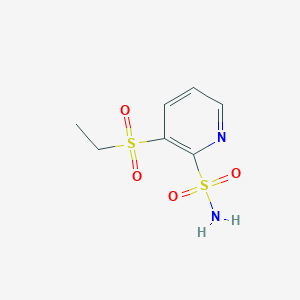
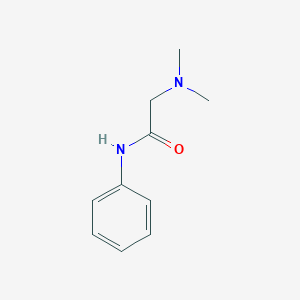
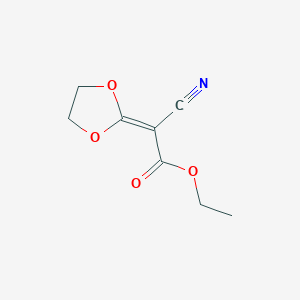
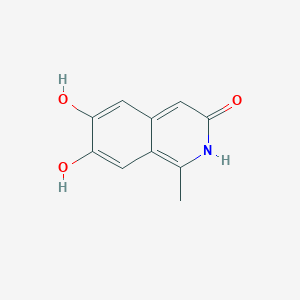
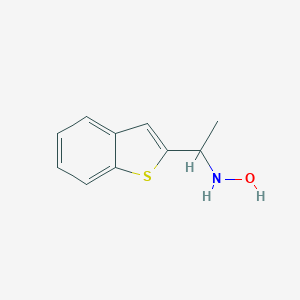
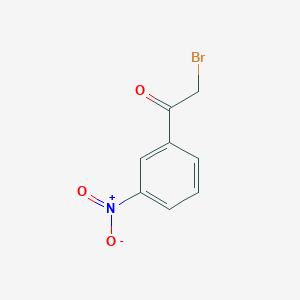
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)
